molecular formula C24H29NO7S B11660204 diethyl 5-{[(2E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(2E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11660204
M. Wt: 475.6 g/mol
InChI Key: FOSFBCSQTMHVKZ-ZRDIBKRKSA-N
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Description

2,4-DIETHYL 5-[(2E)-3-(3-METHOXY-4-PROPOXYPHENYL)PROP-2-ENAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound characterized by its unique thiophene core structure

Preparation Methods

The synthesis of 2,4-DIETHYL 5-[(2E)-3-(3-METHOXY-4-PROPOXYPHENYL)PROP-2-ENAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core is synthesized through a series of cyclization reactions involving appropriate precursors.

    Functionalization: The thiophene core is then functionalized with various substituents, including the ethyl, methoxy, and propoxy groups.

    Amidation: The final step involves the amidation reaction to introduce the amido group at the desired position.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

2,4-DIETHYL 5-[(2E)-3-(3-METHOXY-4-PROPOXYPHENYL)PROP-2-ENAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DIETHYL 5-[(2E)-3-(3-METHOXY-4-PROPOXYPHENYL)PROP-2-ENAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-[(2E)-3-(3-METHOXY-4-PROPOXYPHENYL)PROP-2-ENAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-DIETHYL 5-[(2E)-3-(3-METHOXY-4-PROPOXYPHENYL)PROP-2-ENAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.

Properties

Molecular Formula

C24H29NO7S

Molecular Weight

475.6 g/mol

IUPAC Name

diethyl 5-[[(E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H29NO7S/c1-6-13-32-17-11-9-16(14-18(17)29-5)10-12-19(26)25-22-20(23(27)30-7-2)15(4)21(33-22)24(28)31-8-3/h9-12,14H,6-8,13H2,1-5H3,(H,25,26)/b12-10+

InChI Key

FOSFBCSQTMHVKZ-ZRDIBKRKSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)OC

Origin of Product

United States

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